1,3-Dibromo-5-(methoxymethoxy)benzene
Overview
Description
1,3-Dibromo-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms and a methoxymethoxy group are substituted at the 1, 3, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(methoxymethoxy)benzene can be synthesized through a multi-step processThe reaction conditions typically include the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,3-Dibromo-5-methylbenzene: Contains a methyl group instead of the methoxymethoxy group.
1,3-Dibromo-5-(tert-butyl)benzene: Contains a tert-butyl group instead of the methoxymethoxy group.
Uniqueness
1,3-Dibromo-5-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-5-(methoxymethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPTTGFBUMOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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